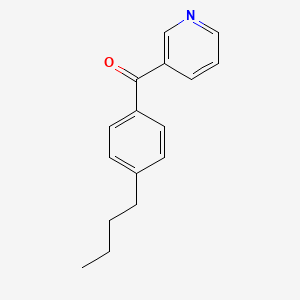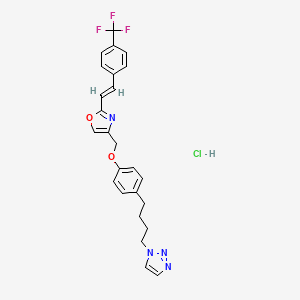
4-((4-(4-(1H-1,2,3-Triazol-1-yl)butyl)phenoxy)methyl)-2-(4-(trifluoromethyl)styryl)oxazole hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((4-(4-(1H-1,2,3-Triazol-1-yl)butyl)phenoxy)methyl)-2-(4-(trifluoromethyl)styryl)oxazole hydrochloride is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a triazole ring, a phenoxy group, and a trifluoromethyl-styryl moiety. These structural features contribute to its potential biological activities and applications in various scientific research areas.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(4-(1H-1,2,3-Triazol-1-yl)butyl)phenoxy)methyl)-2-(4-(trifluoromethyl)styryl)oxazole hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole ring, the introduction of the phenoxy group, and the incorporation of the trifluoromethyl-styryl moiety. Commonly used reagents and catalysts in these reactions include azides, alkynes, and copper catalysts for the triazole formation, as well as various protecting groups and deprotection steps to ensure the desired functional groups are correctly positioned.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts. Additionally, purification steps such as crystallization, chromatography, and recrystallization would be essential to obtain the compound in high purity.
化学反应分析
Types of Reactions
4-((4-(4-(1H-1,2,3-Triazol-1-yl)butyl)phenoxy)methyl)-2-(4-(trifluoromethyl)styryl)oxazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and appropriate catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, reduction could produce alcohols or alkanes, and substitution reactions could introduce new functional groups such as halides or amines.
科学研究应用
4-((4-(4-(1H-1,2,3-Triazol-1-yl)butyl)phenoxy)methyl)-2-(4-(trifluoromethyl)styryl)oxazole hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: Its unique structure allows it to interact with biological macromolecules, making it a valuable tool for studying enzyme mechanisms, protein-ligand interactions, and cellular processes.
Medicine: The compound’s potential biological activities, such as anticancer, antimicrobial, or anti-inflammatory properties, make it a candidate for drug development and therapeutic research.
Industry: In industrial settings, the compound can be used in the development of new materials, coatings, or catalysts, leveraging its unique chemical properties.
作用机制
The mechanism of action of 4-((4-(4-(1H-1,2,3-Triazol-1-yl)butyl)phenoxy)methyl)-2-(4-(trifluoromethyl)styryl)oxazole hydrochloride involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The triazole ring and trifluoromethyl-styryl moiety can form hydrogen bonds, hydrophobic interactions, and π-π stacking with target molecules, leading to modulation of their activity. These interactions can result in inhibition or activation of enzymatic pathways, alteration of gene expression, or disruption of cellular processes, depending on the specific target and context.
相似化合物的比较
Similar Compounds
Similar compounds to 4-((4-(4-(1H-1,2,3-Triazol-1-yl)butyl)phenoxy)methyl)-2-(4-(trifluoromethyl)styryl)oxazole hydrochloride include other triazole-containing molecules, phenoxy derivatives, and trifluoromethyl-styryl compounds. Examples include:
- 4-(1H-1,2,4-Triazol-1-yl)benzoic acid hybrids
- Trifluoromethyl-styryl derivatives
- Phenoxyalkyl triazoles
Uniqueness
What sets this compound apart is its combination of structural features, which confer unique chemical and biological properties. The presence of the triazole ring enhances its stability and ability to form specific interactions, while the trifluoromethyl-styryl moiety contributes to its lipophilicity and potential for crossing biological membranes. These characteristics make it a versatile and valuable compound for various scientific research applications.
属性
分子式 |
C25H24ClF3N4O2 |
|---|---|
分子量 |
504.9 g/mol |
IUPAC 名称 |
4-[[4-[4-(triazol-1-yl)butyl]phenoxy]methyl]-2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazole;hydrochloride |
InChI |
InChI=1S/C25H23F3N4O2.ClH/c26-25(27,28)21-9-4-20(5-10-21)8-13-24-30-22(18-34-24)17-33-23-11-6-19(7-12-23)3-1-2-15-32-16-14-29-31-32;/h4-14,16,18H,1-3,15,17H2;1H/b13-8+; |
InChI 键 |
PIGPEVMIFRYLDC-FNXZNAJJSA-N |
手性 SMILES |
C1=CC(=CC=C1CCCCN2C=CN=N2)OCC3=COC(=N3)/C=C/C4=CC=C(C=C4)C(F)(F)F.Cl |
规范 SMILES |
C1=CC(=CC=C1CCCCN2C=CN=N2)OCC3=COC(=N3)C=CC4=CC=C(C=C4)C(F)(F)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


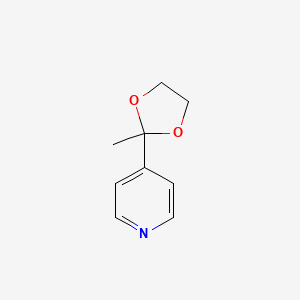
![Ethyl 2-(2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B11769746.png)

![(2S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol](/img/structure/B11769757.png)

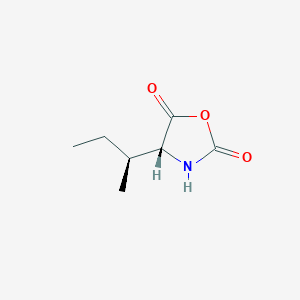



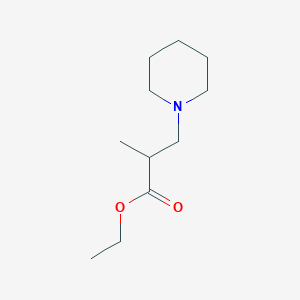
![N-([1,1'-Biphenyl]-4-yl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B11769803.png)

